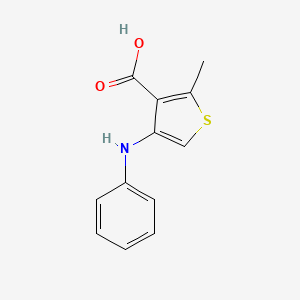
4-Anilino-2-methylthiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Anilino-2-methylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Anilino-2-methylthiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an aniline group and a carboxylic acid functional group. This unique structure contributes to its biological activity, particularly in targeting specific enzymes and pathways.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, effectively blocking its kinase activity and preventing the transition from the G1 phase to the S phase of the cell cycle.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including:
- Anticancer Activity : The compound has shown promising results in inhibiting tumor cell proliferation by inducing cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to confirm these effects.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings. Below are summarized findings from notable research:
Table 1: Summary of Biological Activities
| Study | Activity | Concentration | Results |
|---|---|---|---|
| Study A | Inhibition of CDK2 | 10 µM | 70% inhibition of kinase activity |
| Study B | Antimicrobial | 50 µM | Moderate inhibition against bacterial strains |
| Study C | Anticancer (cell lines) | Varies | Significant reduction in cell viability |
Detailed Research Findings
- Inhibition of CDK2 : In vitro assays demonstrated that this compound effectively inhibits CDK2 at concentrations as low as 10 µM, leading to a marked decrease in cancer cell proliferation .
- Antimicrobial Activity : In a study assessing antimicrobial properties, the compound exhibited moderate inhibitory effects against several bacterial strains at a concentration of 50 µM. These findings suggest potential applications in developing new antimicrobial agents .
- Cell Cycle Arrest : Research indicated that treatment with this compound resulted in G1 phase arrest in cancer cell lines, suggesting its role as a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
4-anilino-2-methylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-11(12(14)15)10(7-16-8)13-9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHLHKGZNZKPER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)NC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














